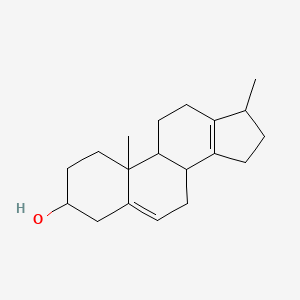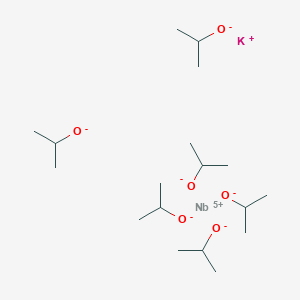
Niobium potassium isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium potassium isopropoxide: is a chemical compound with the formula C3H9KNbO . It is a niobium-based alkoxide that is often used in various chemical reactions and industrial applications. This compound is known for its sensitivity to moisture and its ability to act as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium potassium isopropoxide can be synthesized through several methods. One common method involves the reaction of niobium pentachloride with potassium isopropoxide in an anhydrous environment. The reaction typically takes place in a solvent such as isopropanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This method involves the hydrolysis and polycondensation of niobium alkoxides in the presence of potassium hydroxide. The resulting gel is then dried and calcined to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium potassium isopropoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to catalyze polymerization and isomerization reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenated solvents and can be facilitated by heating the reaction mixture.
Major Products: The major products formed from these reactions include niobium oxides, niobium halides, and various organic compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Niobium potassium isopropoxide is widely used as a precursor in the synthesis of niobium-based materials, including niobium oxides and niobium nitrides. These materials have applications in catalysis, electronics, and materials science .
Biology and Medicine:
Industry: Industrially, this compound is used as a catalyst in the production of polymers and as a precursor in the manufacturing of advanced ceramics and coatings .
Mécanisme D'action
The mechanism by which niobium potassium isopropoxide exerts its effects involves the formation of niobium-oxygen bonds. These bonds facilitate various catalytic processes, including the polymerization of organic compounds and the formation of niobium-based materials. The molecular targets and pathways involved in these processes are primarily related to the interaction of niobium with oxygen and other reactive species .
Comparaison Avec Des Composés Similaires
Niobium isopropoxide: Similar in structure but lacks the potassium component.
Potassium isopropoxide: Contains potassium but lacks the niobium component.
Niobium pentachloride: A niobium-based compound used in similar catalytic applications but with different reactivity.
Uniqueness: Niobium potassium isopropoxide is unique due to its combined properties of niobium and potassium, which enhance its catalytic activity and make it suitable for a wide range of applications in both research and industry .
Propriétés
Formule moléculaire |
C18H42KNbO6 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
potassium;niobium(5+);propan-2-olate |
InChI |
InChI=1S/6C3H7O.K.Nb/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
Clé InChI |
HYWQXRUVXGGHRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Nb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


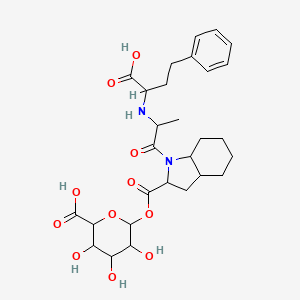
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
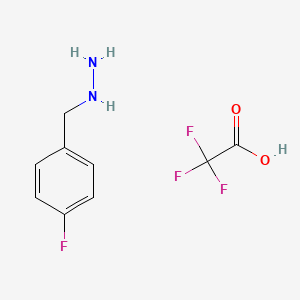
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
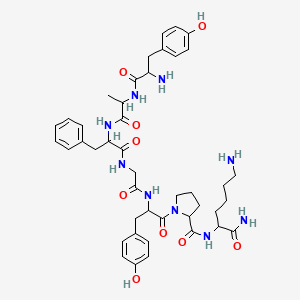
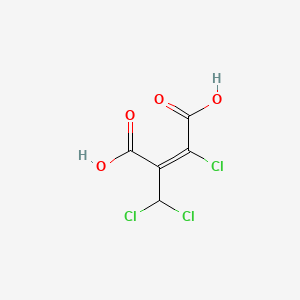
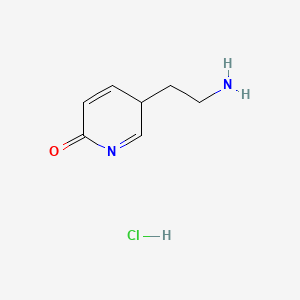
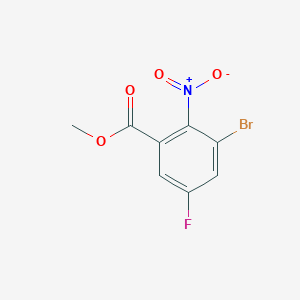
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
